molecular formula C23H24FN3O5 B12035635 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12035635
M. Wt: 441.5 g/mol
InChI Key: ZMHVTSXGPPCVON-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a pyrrol-2-one core, substituted with fluoro, methoxy, hydroxy, morpholinyl, and pyridinyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoro and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Morpholinyl and Pyridinyl Groups: These groups are typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium fluoride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: As a tool for studying biochemical pathways and interactions.

    Pharmaceuticals: As an active pharmaceutical ingredient (API) in the formulation of new medications.

    Industry: As an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-piperidinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-pyrrolidinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The presence of the morpholinyl group in 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one distinguishes it from similar compounds. This group can enhance the compound’s solubility and bioavailability, making it a more effective candidate for pharmaceutical applications.

Properties

Molecular Formula

C23H24FN3O5

Molecular Weight

441.5 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H24FN3O5/c1-31-18-3-2-16(14-17(18)24)21(28)19-20(15-4-6-25-7-5-15)27(23(30)22(19)29)9-8-26-10-12-32-13-11-26/h2-7,14,20,28H,8-13H2,1H3/b21-19-

InChI Key

ZMHVTSXGPPCVON-VZCXRCSSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.